Impurity A of Tacalcitol

Description

Significance of Impurity Analysis in Pharmaceutical Quality Control

The analysis of impurities is a cornerstone of pharmaceutical quality control, ensuring the safety and efficacy of drug products. longdom.orgglobalpharmatek.comlongdom.org Unwanted chemicals, even in trace amounts, can potentially influence the therapeutic effect and safety profile of a pharmaceutical product. The process of identifying, quantifying, and characterizing impurities is known as impurity profiling. longdom.org This rigorous examination is not only a regulatory requirement but also a critical aspect of good manufacturing practices (GMP). globalpharmatek.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for impurity levels in pharmaceuticals. longdom.org Impurity profiling helps in understanding the degradation pathways of a drug, which is essential for determining its shelf life and appropriate storage conditions. globalpharmatek.com By controlling impurities, manufacturers can ensure product consistency, quality, and patient safety. longdom.orgglobalpharmatek.com

Overview of Tacalcitol as an Active Pharmaceutical Ingredient (API)

Tacalcitol is a synthetic analog of vitamin D3, specifically 1,24-dihydroxyvitamin D3. wikipedia.orgnih.gov It is primarily used as a topical treatment for skin conditions like psoriasis. wikipedia.orgtaylorandfrancis.com1mg.com The mechanism of action of Tacalcitol involves its interaction with vitamin D receptors on keratinocytes, which are skin cells. This interaction helps to normalize cell growth and differentiation, thereby reducing the excessive cell turnover characteristic of psoriasis. wikipedia.org1mg.compatsnap.com Tacalcitol is the active ingredient in products marketed under names such as Curatoderm and Bonalfa. wikipedia.orgpharmaffiliates.com Its chemical formula is C27H44O3, and its molecular weight is 416.646 g/mol . wikipedia.orgnih.gov The therapeutic effect of Tacalcitol is localized, with no significant systemic absorption when applied to the skin. nih.gov

Classification and Regulatory Landscape of Pharmaceutical Impurities

Pharmaceutical impurities are broadly classified into three main categories by the International Council for Harmonisation (ICH): organic impurities, inorganic impurities, and residual solvents. gmpinsiders.compharmastate.academy

Organic Impurities : These can arise during the manufacturing process or storage of the drug substance. They include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. pharmastate.academy

Inorganic Impurities : These are often derived from the manufacturing process and include reagents, ligands, catalysts, heavy metals, inorganic salts, and other materials like filter aids. gmpinsiders.compharmastate.academy

Residual Solvents : These are organic or inorganic liquids used during the synthesis of a drug substance or in the preparation of the final product. gmpinsiders.compharmastate.academy

The regulatory framework for impurities is well-defined by ICH guidelines, such as Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products. aifa.gov.it These guidelines establish thresholds for reporting, identification, and qualification of impurities. scribd.com The qualification process involves evaluating data to establish the biological safety of an impurity at a specified level. scribd.com

Properties

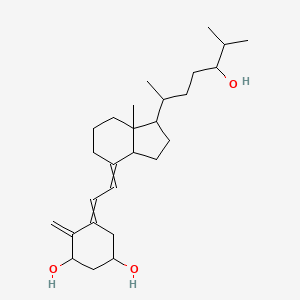

IUPAC Name |

5-[2-[1-(5-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYLYJCXYAMOFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20866625 |

Source

|

| Record name | 9,10-Secocholesta-5,7,10-triene-1,3,24-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin and Mechanistic Pathways of Impurity a Formation

Impurity A as a Related Substance and Degradation Product

Impurities in pharmaceuticals are broadly classified as related substances, which can arise from the manufacturing process, or degradation products that form during storage. conicet.gov.arartmolecule.fr Impurity A of Tacalcitol falls into both of these categories. It is recognized as a significant impurity that can be present in the active pharmaceutical ingredient (API) and the finished drug product. conicet.gov.ar Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines concerning the identification and control of such impurities. nih.gov

Pathways of Formation During Tacalcitol Synthesis

The synthesis of Tacalcitol is a multi-step process that can inadvertently lead to the formation of Impurity A. mdpi.com

By-product formation in specific synthetic steps

During the synthesis of Tacalcitol, specific reaction conditions can favor the formation of by-products, including Impurity A. mdpi.com The complexity of the molecular structure of Tacalcitol, which includes a seco-steroid backbone, makes it susceptible to various side reactions. nih.gov The choice of solvents, reagents, and reaction temperatures can all influence the impurity profile of the final product. nih.gov

Isomeric transformations during synthetic processes (e.g., photochemical ring-opening)

A key step in the synthesis of many vitamin D analogs involves a photochemical ring-opening reaction to form the characteristic triene system. This process is known to be a potential source of isomeric impurities. The energy input from UV light can lead to the formation of various isomers, including the geometric isomer that corresponds to Impurity A. This transformation is a critical point in the synthesis where the formation of Impurity A must be carefully monitored and controlled.

Degradation Pathways Leading to Impurity A in Drug Substance and Product

Beyond the synthesis process, Tacalcitol can degrade over time, leading to the formation of Impurity A in both the drug substance and the final formulated product. conicet.gov.ar

Stress-induced degradation mechanisms

Forced degradation studies are crucial for identifying potential degradation products and understanding the stability of a drug. researchgate.net These studies involve subjecting the drug substance to harsh conditions such as heat, light, humidity, and oxidizing agents to accelerate the degradation process.

Studies have shown that Tacalcitol is sensitive to elevated temperatures. researchgate.net Thermal stress can provide the necessary energy to overcome the activation barrier for the isomerization of Tacalcitol to Impurity A. The kinetics of this thermal degradation can be studied to predict the shelf-life of the drug product under various storage conditions.

| Stress Condition | Outcome |

| Elevated Temperature | Increased formation of Impurity A. |

| Exposure to Light | Potential for photolytic degradation and isomerization. |

| Humidity | May influence solid-state stability. researchgate.net |

| Oxidative Stress | Can lead to the formation of various degradation products. |

Photolytic degradation pathways

Vitamin D and its analogues are known to be sensitive to light. The conjugated triene system in the Tacalcitol molecule is a chromophore that can absorb ultraviolet (UV) radiation, leading to photochemical reactions. nih.govnih.gov The energy absorbed from light can induce isomerization of the double bonds, leading to the formation of various photoisomers, such as pre-tacalcitol, lumisterol, and tachysterol, as has been observed with vitamin D3. nih.gov Further exposure to light can lead to more complex degradation, potentially involving cyclization or oxidation reactions. However, specific studies identifying "Impurity A" as a direct photolytic degradant of Tacalcitol are not available in the public domain.

A recent study on the photodegradation of calcipotriol, another vitamin D3 analogue, identified several degradation products resulting from isomerization and the formation of diastereomers. mdpi.com This suggests that similar pathways could be relevant for Tacalcitol, although the specific products would differ due to structural variations.

Hydrolytic degradation mechanisms (acidic, neutral, basic conditions)

The stability of a drug in the presence of water at different pH values is a crucial parameter. While detailed hydrolytic degradation studies specifically identifying "Impurity A" of Tacalcitol are not published, the general chemical stability of secosteroids suggests potential vulnerabilities. The allylic hydroxyl groups and the ether linkage (in some analogues) can be susceptible to hydrolysis under acidic or basic conditions. Forced degradation studies on other complex molecules often reveal a range of hydrolytic degradants. nih.govscielo.brresearchgate.net For instance, studies on other drugs have shown that acidic or basic conditions can lead to the formation of multiple degradation products. nih.govresearchgate.net Without specific data for Tacalcitol, any proposed mechanism for the formation of "Impurity A" via hydrolysis would be speculative.

Oxidative degradation processes

Oxidative degradation can be initiated by atmospheric oxygen, peroxides present as excipient impurities, or by light. The double bonds in the Tacalcitol molecule are potential sites for oxidation, which could lead to the formation of epoxides, ketones, or cleavage of the carbon-carbon bonds. Studies on other drugs susceptible to oxidation have identified various degradation products formed through these mechanisms. pharmtech.comresearchgate.net While one study investigated the protective effects of Tacalcitol against oxidative damage in cells, it did not detail the oxidative degradation products of Tacalcitol itself. pharmtech.com The lack of specific studies on the oxidative degradation of Tacalcitol means that the pathway to "Impurity A" through this route remains unconfirmed.

Excipient-drug substance interactions leading to Impurity A formation

Excipients are integral components of pharmaceutical formulations, but they can also interact with the API, leading to degradation. researchgate.netfarmaciajournal.com Common excipients in topical ointments include paraffins, oils, and antioxidants. While comprehensive compatibility studies are conducted during formulation development, specific reports detailing interactions between Tacalcitol and excipients that result in the formation of "Impurity A" are not publicly available. General mechanisms of excipient-drug interactions include transesterification, Maillard reactions, and acid-base reactions, but their relevance to the formation of this specific impurity is unknown.

Container-closure system interactions influencing impurity formation

The packaging of a pharmaceutical product, known as the container-closure system, is designed to protect it from environmental factors. However, components of the packaging can themselves be a source of impurities through leaching. susupport.comcasss.orgresearchgate.netthermofisher.com Leachables are chemical entities that migrate from the container-closure system into the drug product under normal storage conditions. These can include monomers, oligomers, antioxidants, and other additives from plastic containers or tube linings. While regulatory guidelines mandate the assessment of extractables and leachables for all drug products, specific studies documenting the formation of "Impurity A" in Tacalcitol formulations due to container-closure interactions have not been published.

Advanced Analytical Methodologies for Detection, Identification, and Quantification of Impurity a

Chromatographic Techniques for Separation and Profiling

Chromatography is the cornerstone for separating Impurity A from the main Tacalcitol compound and other related substances. The structural similarities between Tacalcitol and its impurities, which are often stereoisomers or degradation products, necessitate high-resolution chromatographic techniques. scirp.org The European Pharmacopoeia lists Tacalcitol Impurity A as a Chemical Reference Substance (CRS), indicating that standardized analytical methods, primarily based on chromatography, are established for its control. klivon.comscribd.com

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Tacalcitol and its impurities. klivon.com Method development focuses on achieving adequate resolution, sensitivity, and robustness for accurate quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for the analysis of Vitamin D analogs and their impurities. scirp.org For compounds like Tacalcitol and Impurity A, C18 columns are frequently utilized due to their hydrophobicity, which allows for effective separation based on the non-polar character of these molecules. cabidigitallibrary.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. cabidigitallibrary.orgchromforum.org The detection of Tacalcitol and its impurities is commonly performed using a UV detector set at a wavelength where the triene system of the molecule exhibits maximum absorbance, typically around 265 nm. cabidigitallibrary.org The development of a stability-indicating RP-HPLC method is crucial for separating impurities from the parent drug and its degradation products. scirp.org

Table 1: Illustrative RP-HPLC Parameters for the Analysis of Vitamin D Analogs and Impurities

| Parameter | Condition | Source |

|---|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm | cabidigitallibrary.org |

| Mobile Phase | Acetonitrile | cabidigitallibrary.org |

| Flow Rate | 1.0 - 2.0 mL/min | nih.gov |

| Column Temperature | 20°C - 50°C | scirp.orgcabidigitallibrary.org |

| Detection Wavelength | 264 - 265 nm | scirp.orgcabidigitallibrary.org |

| Injection Volume | 10 - 20 µL | - |

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) offers an alternative and sometimes orthogonal separation mechanism to RP-HPLC, which can be advantageous for resolving closely related isomers. In NP-HPLC, a polar stationary phase, such as silica (B1680970), is used in conjunction with a non-polar mobile phase. nih.gov For the separation of Vitamin D analogs, a mobile phase consisting of n-hexane and a small amount of a more polar solvent like ethyl acetate (B1210297) or isopropanol (B130326) is common. nih.govresearchgate.net This technique is particularly effective in separating isomers that differ in the polarity of their hydroxyl groups.

Table 2: Representative NP-HPLC Conditions for Vitamin D3 Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Silica (L3), 250 mm x 4.6 mm, 5 µm | nih.gov |

| Mobile Phase | n-hexane:ethyl acetate (85:15, v/v) | nih.gov |

| Flow Rate | 2.0 mL/min | nih.gov |

| Detection Wavelength | 292 nm | nih.gov |

| Injection Volume | 20 µL | - |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. The enhanced efficiency of UHPLC is particularly beneficial for resolving complex mixtures of impurities in pharmaceutical compounds like Tacalcitol. While specific UHPLC methods for Impurity A of Tacalcitol are not extensively detailed in publicly available literature, the principles of method transfer from HPLC to UHPLC are well-established, involving adjustments to flow rate and gradient profiles to leverage the increased efficiency.

Tacalcitol and its impurities contain multiple chiral centers, leading to the potential for the formation of diastereomers. researchgate.net Since diastereomers can exhibit different pharmacological and toxicological profiles, their separation and control are crucial. Chiral chromatography is the most effective technique for this purpose. Methods often employ chiral stationary phases (CSPs), such as those based on cellulose (B213188) or amylose (B160209) derivatives, which can differentiate between stereoisomers. The separation of diastereomeric analogs of Vitamin D compounds has been successfully demonstrated using chiral HPLC. researchgate.net

Table 3: General Approach for Chiral Separation of Vitamin D Analogs

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Chiral columns (e.g., cellulose-based) | |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) | - |

| Detection | UV, typically at a wavelength appropriate for the chromophore | - |

| Objective | To separate and quantify specific diastereomers of Tacalcitol and its impurities. | researchgate.net |

Hydrophilic Interaction Liquid Chromatography (HILIC) is a specialized chromatographic technique that is well-suited for the separation of polar compounds. nih.govnih.gov It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of water. nih.govtaylorandfrancis.com While Tacalcitol and its primary impurities are generally lipophilic, certain degradation pathways or related substances could yield more polar species. HILIC provides a complementary separation mechanism to RP-HPLC and can be valuable for the analysis of such polar, water-soluble impurities that may not be well-retained in reversed-phase systems. taylorandfrancis.com The technique operates on a partitioning mechanism where analytes are separated based on their hydrophilicity. nih.gov

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is a high-resolution separation technique primarily suited for analytes that are volatile or can be made volatile. Vitamin D analogs, including Tacalcitol and its potential impurities, are large, non-volatile molecules with high boiling points and polar functional groups (hydroxyl groups), making them unsuitable for direct GC analysis. youtube.com These compounds are prone to thermal degradation at the high temperatures required for vaporization in the GC inlet. youtube.com

Therefore, to analyze Impurity A using GC, a crucial chemical modification step known as derivatization is necessary. nih.gov The most common approach for compounds with active hydrogen atoms (like those in hydroxyl groups) is silylation. youtube.com In this process, a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogens with non-polar trimethylsilyl (B98337) (TMS) groups. youtube.comyoutube.com This reaction blocks the polar sites, reduces intermolecular hydrogen bonding, and significantly increases the volatility and thermal stability of the analyte, allowing it to be analyzed by GC without decomposition. nih.govyoutube.com

A validated GC-MS method following trimethylsilyl derivatization can be used for the quantitative analysis of vitamin D metabolites. nih.gov

Table 1: Example Validation Parameters for GC-MS Analysis of a Derivatized Vitamin D Metabolite

| Parameter | Result |

|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) with TMS derivatization |

| Linearity | Good linear correlation achieved |

| Limit of Quantitation (LOQ) | 1.5 ppb (ng/mL) |

| Application | Quantitative analysis of 25-hydroxy-vitamin D3 in plasma specimens |

This table is based on data for the analysis of 25(OH)D3 and serves as an example of the performance of a validated GC-MS method for a related compound. nih.gov

Thin Layer Chromatography (TLC) and High-Performance TLC (HPTLC) Applications

Thin Layer Chromatography (TLC) and its high-performance variant (HPTLC) serve as valuable tools in pharmaceutical analysis due to their simplicity, speed, and cost-effectiveness. These techniques can be applied for the qualitative identification and quantitative determination of Tacalcitol and its impurities.

In a typical setup, a sample is spotted onto a plate coated with a stationary phase (e.g., silica gel 60F₂₅₄), which is then developed in a chamber containing a suitable mobile phase. mdpi.com For compounds like vitamin D analogs, a mixture of non-polar and polar solvents is often used. For example, a mobile phase consisting of cyclohexane, toluene, and methanol can effectively separate related substances. The separated spots are visualized under UV light (e.g., at 262 nm or 270 nm), and quantification can be achieved by scanning the plate with a densitometer. nih.gov

HPTLC methods can be validated according to ICH guidelines for linearity, precision, accuracy, and specificity, making them suitable for quality control purposes, such as routine purity testing and stability monitoring. nih.gov

Table 2: Illustrative HPTLC Method Parameters for Analysis of Related Pharmaceutical Compounds

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60F₂₅₄ pre-coated aluminum plates mdpi.comnih.gov |

| Mobile Phase Example | Cyclohexane:Toluene:Methanol:Triethylamine (8:2:0.5:0.2 v/v/v/v) nih.gov |

| Detection Wavelength | 262 nm nih.gov or 270 nm |

| Linearity Range (Example) | 200 to 1000 ng/spot nih.gov |

| Limit of Detection (LOD) (Example) | 50 ng/spot nih.gov |

| Limit of Quantitation (LOQ) (Example) | 200 ng/spot nih.gov |

This table contains example parameters from HPTLC methods for other pharmaceutical compounds to illustrate a typical setup. mdpi.comnih.gov

Spectroscopic and Spectrometric Techniques for Characterization

While chromatography separates impurities, spectroscopic and spectrometric techniques are essential for elucidating their chemical structures. nih.gov Mass spectrometry, in particular, has become an indispensable tool for identifying unknown impurities in pharmaceutical products due to its high sensitivity and the detailed structural information it provides. nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Information

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules, revealing the molecular weight of an impurity. nih.gov When coupled with a separation technique like liquid chromatography (LC), it allows for the individual analysis of each component in a mixture. Tandem mass spectrometry (MS/MS) takes this a step further. In an MS/MS experiment, a specific parent ion (such as the molecular ion of Impurity A) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule, helping to pinpoint the exact location of structural modifications compared to the parent drug. nih.govnih.gov

The coupling of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique for the definitive identification and quantification of pharmaceutical impurities. The LC system separates Impurity A from Tacalcitol and other related substances, after which the mass spectrometer provides sensitive and selective detection.

This technique is widely used in forced degradation studies, where a drug substance is exposed to stress conditions (e.g., acid, base, oxidation, heat, light) to produce potential degradation products. LC-MS/MS is then used to identify these products, providing insight into the drug's stability and degradation pathways. nih.gov Validated LC-MS/MS methods offer excellent sensitivity and precision, allowing for the quantification of impurities at very low levels, often in the parts-per-million (ppm) range relative to the API.

Table 3: Representative Validation Metrics for an LC-MS/MS Impurity Quantification Method

| Validation Parameter | Typical Performance |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| Limit of Quantification (LOQ) | 0.01 - 2 ng/mL youtube.com |

| Accuracy (Recovery) | 71.7% - 119% youtube.com |

| Precision (RSD) | ≤ 12.5% youtube.com |

| Selectivity | High selectivity with no interference from the main API or other impurities. |

This table presents typical validation results for LC-MS/MS methods used in pharmaceutical analysis, demonstrating the technique's reliability for quantification. youtube.com

High-Resolution Mass Spectrometry (HRMS), utilizing technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides a significant advantage in the structural elucidation of unknown impurities. Unlike nominal mass instruments, HRMS measures the mass of an ion with extremely high accuracy (typically < 5 ppm). nih.gov This precision is critical because it allows for the determination of an impurity's elemental composition.

By obtaining an exact mass for the molecular ion of Impurity A, a unique elemental formula can be proposed from a limited number of possibilities, drastically narrowing down the potential structures. nih.gov For example, HRMS can distinguish between two molecules that have the same nominal mass but different elemental formulas. This capability is crucial for identifying an unknown impurity without having to first isolate and purify it for other analyses like NMR. nih.gov The combination of HRMS to determine the elemental formula and MS/MS to provide fragmentation data is one of the most powerful strategies for the rapid and confident structural characterization of impurities. nih.gov

Table 4: Hypothetical HRMS Data for the Characterization of an Unknown Impurity

| Parameter | Measurement | Implication |

|---|---|---|

| Technique | LC-HRMS (e.g., Q-TOF or Orbitrap) | Provides exact mass for formula determination. |

| Measured m/z | 433.3258 | The experimental mass-to-charge ratio of the protonated impurity ion. |

| Proposed Formula | C₂₇H₄₄O₃ | A potential elemental formula for Impurity A. |

| Calculated m/z | 433.3261 | The theoretical exact mass for the proposed formula [C₂₇H₄₄O₃+H]⁺. |

| Mass Accuracy | -0.7 ppm | The difference between measured and calculated mass, well within the acceptable range (< 5 ppm) for confident formula assignment. |

This table is a hypothetical example illustrating how HRMS data would be used to determine the elemental composition of Tacalcitol Impurity A (Formula for Tacalcitol: C₂₇H₄₄O₃).

Fragmentation pattern analysis for structural elucidation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technique for the identification of impurities. escholarship.org For structural elucidation of Impurity A, fragmentation pattern analysis using high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap mass analyzers, is employed.

Since Impurity A (Pre-Tacalcitol) is an isomer of Tacalcitol, it has an identical molecular weight and elemental composition (C₂₇H₄₄O₃, Monoisotopic Mass: 416.3290 Da). nih.gov Therefore, its identification cannot be achieved by mass-to-charge ratio (m/z) alone but requires detailed analysis of its tandem mass spectrometry (MS/MS) fragmentation patterns.

The fragmentation of vitamin D analogues is well-characterized. The primary cleavage event, known as retro-Diels-Alder (RDA) fragmentation, is typically not observed in the seco-steroids like Tacalcitol due to the opened B-ring. Instead, the most significant fragmentation occurs at the C-ring and the side chain. Key fragment ions arise from the successive loss of water (H₂O) molecules from the hydroxyl groups and cleavage of the side chain.

While the fragmentation pathways for both Tacalcitol and Impurity A are largely identical, subtle differences in the relative abundance of certain fragment ions may be observed due to the different spatial arrangement of the triene system affecting ion stability. However, unequivocal identification based on fragmentation alone is challenging without chromatographic separation and comparison to a reference standard. The primary role of MS/MS in this context is to confirm that the impurity has the same molecular formula as Tacalcitol and shares the characteristic fragmentation of the vitamin D core structure.

| Expected Fragment Ion (m/z) | Formula | Description |

| 417.3363 | [C₂₇H₄₅O₃]⁺ | Protonated molecule [M+H]⁺ |

| 399.3257 | [C₂₇H₄₃O₂]⁺ | Loss of one water molecule [M+H-H₂O]⁺ |

| 381.3152 | [C₂₇H₄₁O]⁺ | Loss of two water molecules [M+H-2H₂O]⁺ |

| 363.3046 | [C₂₇H₃₉]⁺ | Loss of three water molecules [M+H-3H₂O]⁺ |

| 287.2056 | [C₁₉H₂₇O₂]⁺ | Cleavage of the side chain at C17-C20 with loss of H₂O |

| 269.1951 | [C₁₉H₂₅O]⁺ | Cleavage of the side chain and loss of two H₂O molecules |

Table 1: Predicted high-resolution mass spectrometry (HRMS) fragment ions for protonated Tacalcitol and its isomer, Impurity A.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy is the most powerful and definitive technique for the structural elucidation of isomers like Impurity A. chemicalbook.com It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous determination of the molecule's three-dimensional structure. For impurity identification, a full suite of 1D and 2D NMR experiments is typically required. nih.gov

1D NMR (¹H, ¹³C)

One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra provide the fundamental information for structural analysis. The key to distinguishing Tacalcitol from Impurity A (Pre-Tacalcitol) lies in the chemical shifts of the nuclei within and adjacent to the conjugated triene system. The change from an s-cis to an s-trans conformation significantly alters the electronic environment and spatial proximity of these nuclei.

In the ¹H NMR spectrum, the vinylic protons (H-6, H-7, H-19a, H-19b) are most affected. For Impurity A, the H-7 proton is expected to shift downfield, while the H-6 proton shifts upfield compared to Tacalcitol. Similarly, in the ¹³C NMR spectrum, the signals for the sp² carbons of the triene system (C-5, C-6, C-7, C-8, C-10) will exhibit characteristic shifts differentiating the two isomers.

| Atom | Tacalcitol (s-cis) Expected Shift (ppm) | Impurity A (s-trans) Expected Shift (ppm) | Technique |

| H-6 | ~6.2-6.4 | ~5.8-6.0 | ¹H NMR |

| H-7 | ~6.0-6.1 | ~6.5-6.7 | ¹H NMR |

| H-19a | ~5.0-5.1 | ~5.1-5.2 | ¹H NMR |

| H-19b | ~4.8-4.9 | ~4.9-5.0 | ¹H NMR |

| C-5 | ~142-144 | ~138-140 | ¹³C NMR |

| C-6 | ~122-124 | ~120-122 | ¹³C NMR |

| C-7 | ~117-119 | ~125-127 | ¹³C NMR |

| C-10 | ~112-114 | ~115-117 | ¹³C NMR |

Table 2: Comparison of expected ¹H and ¹³C NMR chemical shifts for key nuclei in Tacalcitol and Impurity A (Pre-Tacalcitol), based on data from analogous vitamin D isomers.

2D NMR (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential to confirm assignments and definitively establish the stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity from the hydroxyl-bearing H-1 and H-3 protons through the A-ring and to confirm the couplings between the vinylic protons H-6 and H-7.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate each proton with its directly attached carbon atom. This allows for the unambiguous assignment of the ¹³C signals based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular structure. For example, correlations from the C-19 methylidene protons to carbons C-5, C-9, and C-10 would confirm the core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for distinguishing between the s-cis (Tacalcitol) and s-trans (Impurity A) isomers. NOESY detects protons that are close in space, regardless of whether they are connected through bonds. For the s-cis isomer (Tacalcitol), a strong NOE is expected between the vinylic H-7 and one of the C-19 protons. This correlation is absent in the s-trans isomer (Impurity A). Conversely, Impurity A would exhibit a characteristic NOE between H-6 and the C-19 protons, which is not present in Tacalcitol. This single experiment provides definitive proof of the triene geometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Detection and Quantification

UV-Vis spectroscopy is a valuable tool for both detecting and quantifying Tacalcitol and its isomers. The conjugated triene system common to both molecules is a strong chromophore, absorbing UV light. However, the geometry of the triene system significantly influences the absorption profile.

Tacalcitol, with its s-cis triene conformation, exhibits a characteristic absorption maximum (λ_max) around 265 nm and a distinct absorption minimum around 228 nm. In contrast, its s-trans isomer, Impurity A (Pre-Tacalcitol), has a different electronic structure, resulting in an absorption maximum at a shorter wavelength, typically around 250-252 nm, and a less defined shape. This difference in λ_max allows for the detection and quantification of the impurity in the presence of the API, especially when using a photodiode array (PDA) detector coupled with HPLC. By monitoring the absorbance at 265 nm, the quantification of Tacalcitol is optimized, while the presence of an earlier-eluting peak with a λ_max around 251 nm would indicate the presence of Impurity A.

| Compound | Conformation | Expected λ_max | Spectral Shape |

| Tacalcitol | s-cis-triene | ~265 nm | Sharp peak with characteristic shoulder |

| Impurity A (Pre-Tacalcitol) | s-trans-triene | ~251 nm | Broader, less defined peak |

Table 3: Expected UV-Vis absorption characteristics for Tacalcitol and Impurity A.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. alfatestlab.com For Tacalcitol and Impurity A, the IR spectra would be very similar, as they contain the same functional groups. researchgate.net

Key characteristic absorption bands for both compounds would include:

A broad band around 3400 cm⁻¹ corresponding to the O-H stretching of the multiple hydroxyl groups. missouri.edu

Strong bands around 2950-2850 cm⁻¹ due to C-H stretching of the alkane portions of the molecule.

Bands in the 1650-1600 cm⁻¹ region corresponding to C=C stretching of the conjugated triene system.

The primary differences between the IR spectra of Tacalcitol and Impurity A would be found in the "fingerprint region" (below 1500 cm⁻¹). Subtle shifts in the frequencies of C-H bending and C-C stretching vibrations can arise from the different stereochemistry of the triene system. While not typically used for primary identification of this type of impurity, these differences can be used for confirmation if a reference standard for Impurity A is available.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxyl (-OH) |

| ~2950-2850 (strong) | C-H stretch | Alkane (CH₂, CH₃) |

| ~1640, ~1610 | C=C stretch | Conjugated Alkene |

| ~1050 (strong) | C-O stretch | Secondary Alcohols |

| < 1000 | C-H bend (out-of-plane) | Alkenes |

Table 4: General expected IR absorption bands for Tacalcitol and Impurity A.

Charged Aerosol Detector (CAD) for universal detection

The Charged Aerosol Detector (CAD) is a powerful tool for the analysis of pharmaceutical impurities, offering near-universal detection for any non-volatile analyte. nih.gov Unlike UV detectors, which depend on the presence of a chromophore, CAD response is based on the mass of the analyte. The detector works by nebulizing the HPLC eluent, drying the resulting droplets to form analyte particles, and then transferring a charge to these particles, which is subsequently measured by an electrometer.

For the analysis of Tacalcitol and Impurity A, CAD offers a significant advantage. Since Impurity A is an isomer of Tacalcitol, they share the same molecular weight. Therefore, they are expected to produce a nearly identical response factor in the CAD. This property is invaluable for accurate quantification, especially when a certified reference standard for the impurity is not available. The concentration of Impurity A can be accurately estimated by comparing its peak area directly to the peak area of the Tacalcitol API, assuming 100% conversion in the detector. This makes CAD an ideal detector for mass balance studies and for ensuring that all related substances are accounted for, regardless of their UV-absorption properties. springer.com

Hyphenated Techniques for Comprehensive Impurity Profiling

Hyphenated analytical techniques, which combine two or more methods, are powerful tools for separating and identifying impurities in complex pharmaceutical matrices. lcms.cz

HPLC-UV/Diode Array Detector (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is a cornerstone for the analysis of organic impurities in pharmaceuticals. lcms.czwiley.com This technique offers excellent separation capabilities and sensitivity for detecting impurities, even at levels well below 0.1%. nih.gov

A typical HPLC-DAD method for impurity profiling involves a reversed-phase column, such as a C18 column, and a mobile phase often consisting of a mixture of acetonitrile and water. iajpr.comuan.edu.mx The DAD allows for the acquisition of UV spectra across a range of wavelengths simultaneously, which aids in the identification of peaks by comparing their spectra with that of a reference standard. uan.edu.mxmdpi.com This spectral matching is a powerful tool for confirming the identity of known impurities and flagging the presence of new, unknown ones. nih.gov The method's ability to separate the active pharmaceutical ingredient (API) from its impurities is crucial for accurate quantification.

Key Method Parameters:

Column: Reversed-phase C18 iajpr.comresearchgate.net

Mobile Phase: Acetonitrile and water mixtures are common. iajpr.com

Detection: UV/DAD allows for spectral analysis and quantification at specific wavelengths. nih.govmdpi.com

HPLC-MS/MS

For an even more definitive identification and structural elucidation of impurities, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is employed. wiley.com This technique provides molecular weight information and fragmentation patterns of the analytes, which are instrumental in identifying unknown impurities.

The coupling of LC with MS/MS is particularly useful for analyzing trace-level impurities that may not be detectable by UV. nih.gov The high sensitivity and selectivity of MS/MS allow for the confident identification of impurities, even in complex sample matrices. wiley.com This is critical for understanding the degradation pathways of the drug substance and for the characterization of process-related impurities.

Advantages of HPLC-MS/MS:

High Specificity: Provides structural information for definitive identification. wiley.com

High Sensitivity: Capable of detecting and quantifying trace-level impurities. nih.gov

Structural Elucidation: Fragmentation patterns help in determining the chemical structure of unknown impurities. wiley.com

GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, primarily used for the analysis of volatile and semi-volatile organic impurities. nih.govnih.gov While less common for non-volatile impurities like many related substances of Tacalcitol, it is invaluable for identifying residual solvents or certain process-related impurities that may be present. lcms.cz

The sample is vaporized and separated in the gas chromatograph before being detected and identified by the mass spectrometer. nih.gov GC-MS provides excellent separation efficiency and highly specific identification based on mass spectra, which can be compared against extensive libraries for confirmation. researchgate.net

Analytical Method Validation for Impurity A Quantification

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). nih.govnih.gov The validation process for a method quantifying Impurity A would include demonstrating its specificity, linearity, accuracy, and precision. nih.govlcms.cz

Specificity and Selectivity, including stability-indicating power

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components. researchgate.net For Impurity A, the analytical method must be able to separate its peak from the main Tacalcitol peak and other potential impurities. researchgate.netscirp.org

A crucial aspect of specificity is the method's stability-indicating power. nih.gov This is demonstrated through forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light. nih.govcore.ac.uk A stability-indicating method will be able to resolve the degradation products from the intact API and Impurity A, proving that it can accurately measure the impurity in samples that may have degraded over time. nih.gov

Linearity and Calibration Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. researchgate.net For the quantification of Impurity A, a calibration curve is constructed by plotting the peak area response against a series of known concentrations of an Impurity A reference standard. japsonline.com

The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been shown to have a suitable level of precision, accuracy, and linearity. researchgate.net The linearity is typically evaluated by the correlation coefficient (r) of the calibration curve, which should be close to 1. japsonline.com

Table 1: Representative Linearity Data for an HPLC Method

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 0.05 | 5,200 |

| 0.10 | 10,100 |

| 0.25 | 25,500 |

| 0.50 | 50,800 |

| 1.00 | 102,000 |

| Correlation Coefficient (r) | 0.9999 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Accuracy (Recovery Studies)

Accuracy studies are performed to demonstrate the closeness of the analytical method's results to the true value. This is typically assessed through recovery studies, where a known amount of the impurity standard is added (spiked) into the sample matrix at different concentration levels. The percentage of the impurity recovered is then calculated. While no specific data for Tacalcitol Impurity A exists in the public domain, a typical acceptance criterion for recovery is between 80% and 120% for impurities.

A representative data table for accuracy studies, were it available, would resemble the following:

Table 1: Illustrative Accuracy (Recovery) Data for Impurity A This table is for illustrative purposes only as specific data for Tacalcitol Impurity A is not publicly available.

| Spiked Concentration Level (%) | Amount of Impurity A Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |

|---|---|---|---|

| 50 | 0.5 | 0.49 | 98.0 |

| 100 | 1.0 | 1.01 | 101.0 |

Precision (Repeatability and Intermediate Precision)

Precision studies evaluate the consistency of the analytical method. This includes repeatability (intra-assay precision), which assesses the agreement of results over a short period with the same analyst and equipment, and intermediate precision, which examines variations within the same laboratory, such as on different days or with different analysts. nih.gov Results are typically expressed as the relative standard deviation (RSD).

An example of how precision data would be presented is shown below:

Table 2: Illustrative Precision Data for Impurity A This table is for illustrative purposes only as specific data for Tacalcitol Impurity A is not publicly available.

| Precision Type | Parameter | Acceptance Criteria (%RSD) | Result (%RSD) |

|---|---|---|---|

| Repeatability | 6 determinations | ≤ 5.0 | 1.2 |

| Intermediate Precision (Day 1 vs. Day 2) | 6 determinations per day | ≤ 5.0 | 1.5 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be detected by the analytical method, though not necessarily quantified with accuracy and precision. core.ac.ukresearchgate.net The Limit of Quantitation (LOQ) is the lowest concentration that can be reliably quantified with acceptable accuracy and precision. core.ac.ukresearchgate.net These are crucial parameters for impurity analysis, ensuring that even trace amounts can be controlled. google.com

Robustness and Ruggedness

Robustness testing involves intentionally varying method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use. nih.gov Ruggedness is a measure of the method's reproducibility under various conditions, such as different instruments or laboratories. nih.gov

Quality by Design (QbD) Principles in Analytical Method Development for Impurity A

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. researchgate.netajrconline.org In analytical method development, this is referred to as Analytical QbD (AQbD). ajrconline.org The goal of AQbD is to design a robust method that consistently meets its intended performance criteria throughout its lifecycle. researchgate.net

The application of QbD principles to the development of an analytical method for Impurity A would involve:

Defining an Analytical Target Profile (ATP): This outlines the performance requirements of the method.

Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): These are the properties and parameters of the method that must be controlled to ensure the desired quality.

Performing a Risk Assessment: To identify and rank parameters that could impact the method's performance.

Establishing a Method Design Space: This is the multidimensional combination and interaction of input variables (e.g., mobile phase composition, pH) that have been demonstrated to provide assurance of quality.

Implementing a Control Strategy: This includes system suitability tests and other measures to ensure the method remains in a state of control.

While the principles of QbD are widely applied in the pharmaceutical industry to ensure the development of high-quality, robust analytical methods, the specific application and resulting data for the analysis of Tacalcitol Impurity A are not available in published literature. researchgate.netpharmaffiliates.com

Isolation and Purification Strategies for Impurity a Reference Standard

Preparative Chromatographic Techniques for Laboratory Scale Isolation

Preparative chromatography is a cornerstone for the isolation of individual compounds from complex mixtures. nih.gov Its high resolving power makes it particularly suitable for separating structurally similar impurities from the main API. nih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful and widely used technique for the purification of pharmaceutical impurities. springernature.commdpi.com It offers high efficiency and resolution, allowing for the isolation of compounds with high purity. mdpi.com For the isolation of Impurity A of Tacalcitol, a reversed-phase HPLC method is typically employed.

Method Development and Optimization:

The development of a successful Prep-HPLC method begins with the optimization of chromatographic conditions on an analytical scale. Key parameters that are investigated include the stationary phase, mobile phase composition, flow rate, and detection wavelength. A common approach involves screening different C18 columns and mobile phases consisting of mixtures of water with organic solvents like acetonitrile (B52724) or methanol (B129727), often with additives such as trifluoroacetic acid to improve peak shape. nih.gov

Scale-Up to Preparative Scale:

Once an optimal analytical separation is achieved, the method is scaled up to a preparative scale. This involves increasing the column diameter and adjusting the flow rate to maintain the linear velocity of the mobile phase. The sample load is a critical parameter that needs to be carefully optimized to maximize throughput without compromising resolution.

Table 1: Illustrative Preparative HPLC Parameters for the Isolation of this compound

| Parameter | Condition |

| Column | Reversed-phase C18, 250 x 21.2 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 20 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 1-5 mL of a concentrated solution of the crude mixture |

| Sample Preparation | The crude mixture containing Tacalcitol and its impurities is dissolved in the initial mobile phase composition. |

This table presents a hypothetical set of parameters and would require specific experimental optimization.

Following collection of the fractions containing Impurity A, the solvent is removed under reduced pressure to yield the purified compound. The purity of the isolated fraction is then confirmed by analytical HPLC.

Preparative Thin Layer Chromatography (Prep-TLC) is another valuable technique for the isolation of small quantities of compounds. It is often used as a preliminary purification step or when only limited amounts of the mixture are available. In this method, the sample is applied as a band onto a thick-layer TLC plate, which is then developed in a suitable solvent system. The separated bands corresponding to the target impurity are visualized under UV light, scraped from the plate, and the compound is extracted from the silica (B1680970) gel with an appropriate solvent.

Selective Enrichment Strategies from Complex Matrices

Before final purification by preparative chromatography, it is often beneficial to enrich the concentration of the target impurity in the mixture. This can be achieved through various selective enrichment strategies. For instance, if Impurity A is more or less polar than Tacalcitol, a preliminary column chromatography step using silica gel can be employed to obtain fractions enriched with the impurity. google.com The selection of the elution solvent system is critical for achieving a good separation.

Non-Chromatographic Isolation Methods

While chromatography is a powerful tool, non-chromatographic methods can also be effective for the isolation and purification of impurities, particularly when there are significant differences in the physicochemical properties between the API and the impurity. nih.gov

Recrystallization is a widely used technique for purifying solid compounds. mdpi.com It relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent system. The crude material is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the compound of interest crystallizes out, leaving the more soluble impurities in the mother liquor. The selection of an appropriate solvent is crucial for the success of this method. For an impurity like Impurity A, a systematic screening of various solvents of different polarities would be necessary to identify a system that provides good recovery and high purity.

Table 2: Hypothetical Solvent Screening for Recrystallization of Impurity A

| Solvent/Solvent System | Solubility of Impurity A (at boiling point) | Solubility of Tacalcitol (at boiling point) | Crystal Formation on Cooling |

| Ethanol | High | High | Poor Separation |

| Acetone/Water | Moderate | High | Potential for selective crystallization |

| Heptane/Ethyl Acetate (B1210297) | Low | Moderate | Potential for selective crystallization |

This table illustrates the type of data that would be generated during the development of a recrystallization procedure.

Solvent extraction is a method used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. pharmaffiliates.com This technique can be effective if Impurity A has a significantly different polarity and, consequently, a different partition coefficient than Tacalcitol. By carefully selecting the pH of the aqueous phase and the organic solvent, it is possible to selectively extract either the impurity or the API into one of the phases, thus achieving a separation.

Purity Assessment of Isolated Impurity A Reference Material

The definitive confirmation of the purity of the isolated Tacalcitol Impurity A reference material is paramount. This is accomplished through a combination of chromatographic, spectroscopic, and other analytical techniques to detect and quantify any remaining impurities.

A high-performance liquid chromatography (HPLC) method is the cornerstone of purity assessment. Due to the structural similarity between Tacalcitol and its impurities, a high-resolution, stability-indicating HPLC method is essential. Such methods are typically developed using a reverse-phase C18 column with a gradient elution program. The mobile phase often consists of a mixture of an aqueous buffer and organic solvents like acetonitrile and methanol. Detection is usually performed using a photodiode array (PDA) detector, which allows for the simultaneous monitoring at multiple wavelengths and provides spectral information that can aid in peak identification and purity assessment.

The development and validation of such an HPLC method would be analogous to those established for other vitamin D analogs like Calcipotriol and Paricalcitol. Forced degradation studies are often performed on the bulk drug to generate impurities, including Impurity A, and to ensure the analytical method can separate them from the main component and from each other.

Table 1: Illustrative HPLC Method Parameters for Purity Assessment of Tacalcitol Impurity A

| Parameter | Condition |

| Chromatograph | High-Performance Liquid Chromatograph with PDA Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.01M Phosphate Buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile:Methanol (80:20, v/v) |

| Gradient Program | Time (min) |

| 0 | |

| 25 | |

| 30 | |

| 31 | |

| 35 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 265 nm |

| Injection Volume | 20 µL |

The purity of the isolated Impurity A reference material is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a reference standard, the purity should ideally be greater than 99.5%.

In addition to HPLC, other analytical techniques are employed to confirm the identity and purity of the reference material.

Mass Spectrometry (MS) is used to confirm the molecular weight of the isolated impurity. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which aids in confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) is a powerful tool for structural elucidation and confirmation. The NMR spectrum of the isolated impurity is compared with the expected spectrum to confirm its chemical structure.

Table 2: Representative Purity Assessment Data for Isolated Tacalcitol Impurity A Reference Material

| Analytical Technique | Result | Specification |

| HPLC (Area %) | 99.8% | ≥ 99.5% |

| Mass Spectrometry (m/z) | Consistent with the theoretical mass of Impurity A | Conforms |

| ¹H NMR Spectroscopy | Spectrum consistent with the proposed structure of Impurity A | Conforms |

| ¹³C NMR Spectroscopy | Spectrum consistent with the proposed structure of Impurity A | Conforms |

| Water Content (Karl Fischer) | 0.2% | ≤ 0.5% |

| Residual Solvents (GC-HS) | Methanol: < 100 ppmAcetonitrile: < 50 ppm | Meets ICH Limits |

| Assay (by HPLC, mass balance) | 99.6% (on as-is basis) | ≥ 99.0% |

Structural Elucidation and Confirmation of Impurity a

Definitive Structural Assignment Using Spectroscopic Data

The initial step in identifying an unknown impurity involves its isolation, typically by preparative high-performance liquid chromatography (HPLC), followed by a comprehensive analysis using a suite of spectroscopic methods. These techniques provide complementary information that, when pieced together, reveals the molecular structure of the impurity.

High-resolution mass spectrometry (HRMS) is fundamental in determining the elemental composition of Impurity A. For an isomeric impurity of Tacalcitol, the molecular formula would be identical to that of the parent drug, C27H44O3. Tandem mass spectrometry (MS/MS) experiments are then crucial for probing the structure by inducing fragmentation of the molecule. The fragmentation pattern of Impurity A would be compared with that of Tacalcitol. While many fragments may be identical, subtle differences in the relative abundances of certain fragment ions can provide clues about stereochemical differences or the location of isomeric changes. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. nih.gov A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary to assign all the proton (¹H) and carbon (¹³C) signals in the molecule.

For an isomeric impurity of Tacalcitol, the ¹H and ¹³C NMR spectra would be very similar to those of the parent compound. However, specific chemical shift differences, particularly for protons and carbons near the site of isomerization, would be indicative of a structural change. For instance, if Impurity A were an epimer of Tacalcitol at the C-1 position, the chemical shifts of the protons and carbons in the A-ring would be expected to differ from those of Tacalcitol.

Table 1: Hypothetical ¹H NMR Data for Tacalcitol and Impurity A (as a C-1 Epimer) in CDCl₃

| Proton | Tacalcitol (δ, ppm) | Impurity A (δ, ppm) | Multiplicity | J (Hz) |

|---|---|---|---|---|

| H-1 | ~4.23 | ~4.08 | m | |

| H-3 | ~4.43 | ~4.35 | m | |

| H-6 | ~6.01 | ~6.02 | d | 11.2 |

| H-7 | ~6.38 | ~6.37 | d | 11.2 |

| H-19a | ~4.80 | ~4.81 | s |

Table 2: Hypothetical ¹³C NMR Data for Tacalcitol and Impurity A (as a C-1 Epimer) in CDCl₃

| Carbon | Tacalcitol (δ, ppm) | Impurity A (δ, ppm) |

|---|---|---|

| C-1 | ~72.1 | ~69.8 |

| C-3 | ~70.9 | ~68.5 |

| C-5 | ~147.9 | ~147.8 |

| C-7 | ~117.5 | ~117.6 |

| C-8 | ~135.2 | ~135.3 |

Note: The data presented in these tables are hypothetical and intended for illustrative purposes to demonstrate the expected differences between isomers.

Further structural information is gleaned from other spectroscopic techniques. Infrared (IR) spectroscopy can confirm the presence of key functional groups, such as hydroxyl (-OH) and alkene (C=C) moieties, which would be expected to be similar for both Tacalcitol and an isomeric impurity. Ultraviolet (UV) spectroscopy is particularly sensitive to the conjugated triene system of vitamin D analogues. A shift in the absorption maximum (λmax) could indicate a change in the geometry of the triene system, for example, in a cis/trans isomer.

Stereochemical Assignment and Isomeric Identification

Once the planar structure of Impurity A is established as being isomeric to Tacalcitol, the next critical step is to determine its specific stereochemistry. This involves identifying which of the several chiral centers or double bonds differs from the parent drug.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY), are invaluable for determining the relative stereochemistry of a molecule. These experiments detect protons that are close to each other in space, allowing for the deduction of the spatial arrangement of atoms. For example, if Impurity A were an epimer at a specific carbon, the NOE correlations involving the proton attached to that carbon would differ from those observed for Tacalcitol.

In cases where NMR data is ambiguous, vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) can be powerful techniques for determining the absolute configuration of chiral molecules. By comparing the experimental VCD or ECD spectrum of the impurity with quantum chemical predictions for different possible stereoisomers, the correct absolute configuration can often be assigned.

For geometric isomers, the coupling constants (J-values) between olefinic protons in the ¹H NMR spectrum can provide information about the geometry of the double bonds. For instance, a large coupling constant (typically >12 Hz) is indicative of a trans relationship, while a smaller coupling constant (typically <10 Hz) suggests a cis relationship.

Confirmation through Chemical Synthesis of Proposed Structure

The definitive confirmation of the structure of Impurity A is achieved through its unambiguous chemical synthesis. ubinkim.com Once a putative structure is proposed based on spectroscopic data, a synthetic route is designed to produce that specific isomer.

The synthesis of a specific stereoisomer of a complex molecule like Tacalcitol is a challenging task that requires precise control over stereochemistry at each step. google.com Stereoselective synthetic methods, such as the use of chiral catalysts or auxiliaries, are often employed. nih.gov For example, to synthesize a specific epimer, a reaction that inverts the stereochemistry at a particular chiral center, such as a Mitsunobu reaction, might be utilized. nih.gov

Once the proposed structure of Impurity A has been synthesized, its spectroscopic data (NMR, MS, IR, etc.) and chromatographic retention time are compared with those of the isolated impurity. An exact match of all data provides unequivocal proof of the structure of the impurity. This confirmation is a critical step in the development of analytical methods for routine quality control, as it allows for the accurate identification and quantification of the impurity in Tacalcitol drug substance and product.

Stability and Degradation Kinetics of Impurity a Formation

Design and Execution of Forced Degradation Studies for Tacalcitol

Forced degradation, or stress testing, is a pivotal process in pharmaceutical development that helps to identify potential degradation products and establish degradation pathways. For Tacalcitol, these studies are designed to predict its stability and to ensure that analytical methods can detect and quantify any impurities that may form under various conditions.

The design of forced degradation studies for Tacalcitol involves subjecting the drug substance to a variety of stress conditions that are more severe than the expected storage conditions. These conditions typically include:

Hydrolytic Degradation: Tacalcitol is exposed to acidic, basic, and neutral aqueous solutions. For instance, solutions of 0.1 M hydrochloric acid, 0.1 M sodium hydroxide, and purified water are used to assess the drug's susceptibility to hydrolysis.

Oxidative Degradation: The potential for oxidation is investigated by exposing Tacalcitol to an oxidizing agent, such as a 3% solution of hydrogen peroxide. This helps to understand the impact of oxidative stress on the molecule.

Thermal Degradation: To evaluate the effect of temperature, solid Tacalcitol is exposed to elevated temperatures, often in a controlled oven. The temperatures and duration are chosen to induce degradation without causing complete decomposition.

Photodegradation: The sensitivity of Tacalcitol to light is assessed by exposing the drug substance, both in solid and solution form, to a light source that emits a combination of ultraviolet (UV) and visible light. The intensity and duration of exposure are controlled according to regulatory guidelines.

Throughout these studies, samples are periodically withdrawn and analyzed using a stability-indicating analytical method, typically high-performance liquid chromatography (HPLC). This method must be capable of separating Tacalcitol from its degradation products, including Impurity A, to allow for accurate quantification. The formation of Impurity A under these stress conditions provides valuable information about its likely generation during the shelf life of the drug product.

Table 1: Illustrative Forced Degradation Conditions for Tacalcitol

| Stress Condition | Reagent/Condition | Duration | Temperature | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | Formation of acid-induced degradants |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | Formation of base-induced degradants, including potential for Impurity A |

| Neutral Hydrolysis | Purified Water | 7 days | 60°C | Assessment of hydrolytic stability |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temperature | Formation of oxidative degradants |

| Thermal Degradation | Solid State | 14 days | 80°C | Formation of thermal degradants, potential for Impurity A |

| Photodegradation | Solid & Solution | 1.2 million lux hours (visible) & 200 watt hours/m² (UV) | Room Temperature | Formation of photodegradants, potential for Impurity A |

Kinetic Modeling of Impurity A Formation

Kinetic modeling of the formation of Impurity A is essential for predicting its levels over time under different storage conditions. This involves determining the mathematical relationship between the rate of formation of the impurity and the concentration of Tacalcitol.

Determination of Reaction Order

The first step in kinetic modeling is to determine the order of the reaction that leads to the formation of Impurity A. This is typically achieved by analyzing the concentration of Impurity A formed over time during the forced degradation studies. The data is then fitted to different kinetic models, such as zero-order, first-order, or second-order reactions. For many drug degradation processes, the formation of an impurity from the parent drug often follows first-order kinetics, where the rate of formation is directly proportional to the concentration of the parent drug remaining.

Calculation of Rate Constants

Once the reaction order is established, the rate constant (k) for the formation of Impurity A can be calculated. The rate constant is a proportionality constant that relates the rate of the reaction to the concentrations of the reactants. For a first-order reaction, the rate constant can be determined from the slope of a plot of the natural logarithm of the remaining Tacalcitol concentration versus time.

Table 2: Illustrative Data for First-Order Kinetic Plot of Impurity A Formation at 60°C

| Time (days) | Tacalcitol Concentration (mg/mL) | ln[Tacalcitol] | Impurity A Concentration (µg/mL) |

| 0 | 1.00 | 0.00 | 0.0 |

| 1 | 0.95 | -0.05 | 5.0 |

| 3 | 0.86 | -0.15 | 14.0 |

| 7 | 0.70 | -0.36 | 30.0 |

| 14 | 0.49 | -0.71 | 51.0 |

This is illustrative data and does not represent actual experimental results.

Activation Energy Determination (Arrhenius Equation)

The effect of temperature on the rate of Impurity A formation is described by the Arrhenius equation. This equation relates the rate constant (k) to the absolute temperature (T) and the activation energy (Ea). The activation energy is the minimum amount of energy required for the degradation reaction to occur.

To determine the activation energy, forced degradation studies are conducted at several elevated temperatures. The rate constants are calculated for each temperature, and a plot of the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T) is generated. This plot, known as an Arrhenius plot, should yield a straight line with a slope equal to -Ea/R, where R is the gas constant.

Table 3: Illustrative Arrhenius Plot Data for Impurity A Formation

| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (day⁻¹) | ln(k) |

| 50 | 323.15 | 0.00309 | 0.025 | -3.68 |

| 60 | 333.15 | 0.00300 | 0.050 | -2.99 |

| 70 | 343.15 | 0.00291 | 0.095 | -2.35 |

| 80 | 353.15 | 0.00283 | 0.180 | -1.71 |

This is illustrative data and does not represent actual experimental results.

Prediction of Impurity A Levels under Various Storage Conditions

By utilizing the kinetic data obtained from forced degradation studies, particularly the reaction order, rate constants, and activation energy, it is possible to predict the levels of Impurity A that will form under various storage conditions. The Arrhenius equation can be used to extrapolate the rate of degradation at lower, more typical storage temperatures (e.g., 25°C or 30°C).

These predictions are crucial for establishing appropriate shelf-life and storage conditions for the Tacalcitol drug product. The predicted impurity levels must remain within the acceptable limits set by regulatory authorities to ensure the safety and quality of the medication throughout its shelf life.

Impact of Environmental Factors on Impurity A Generation

Several environmental factors can influence the rate of Impurity A formation. Based on the behavior of other vitamin D3 analogs, the following factors are likely to be significant for Tacalcitol:

Temperature: As demonstrated by the Arrhenius equation, temperature has a significant impact on the rate of degradation. Higher temperatures accelerate the formation of Impurity A. Therefore, it is crucial to store Tacalcitol products at controlled room temperature or as specified on the product label.

Humidity: Moisture can facilitate hydrolytic degradation pathways. For solid dosage forms, exposure to high humidity can increase the rate of impurity formation. Packaging that provides a barrier to moisture is therefore essential.

Light: Vitamin D3 and its analogs are known to be sensitive to light. circescientific.com Photodegradation can lead to the formation of various isomers and degradation products, potentially including Impurity A. mdpi.com Protection from light during manufacturing, packaging, and storage is critical.

pH: The pH of a formulation can significantly influence the stability of Tacalcitol. As seen in forced degradation studies, both acidic and alkaline conditions can promote degradation. For liquid or semi-solid formulations, maintaining an optimal pH is vital for minimizing the formation of Impurity A.

Oxygen: Oxidative degradation is a common pathway for many pharmaceutical compounds. mdpi.com While specific data for Tacalcitol Impurity A is limited, the potential for oxidation exists, and the presence of oxygen could contribute to its formation. The use of antioxidants or packaging that limits oxygen exposure may be considered.

Impurity Control and Quality Assurance Frameworks for Impurity a

Adherence to International Conference on Harmonisation (ICH) Guidelines

The quality standards for Tacalcitol and its impurities are established in alignment with the guidelines set forth by the International Conference on Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). These guidelines provide a unified standard for the European Union, Japan, and the United States, ensuring a harmonized approach to the interpretation and application of technical guidelines for pharmaceutical registration.

ICH Q3A: Impurities in New Drug Substances

ICH Q3A provides guidance on the control of impurities in new drug substances. This guideline outlines the classification of impurities, the rationale for the reporting and control of impurities, and provides thresholds for reporting, identification, and qualification of impurities. For Impurity A, this guideline is relevant during the manufacturing of the Tacalcitol active pharmaceutical ingredient (API). It necessitates the characterization of the impurity profile of the drug substance and the establishment of acceptance criteria for impurities like Impurity A.

ICH Q3B: Impurities in New Drug Products (specifically degradation products)

ICH Q3B specifically addresses impurities in new drug products, with a focus on degradation products that can form during the manufacturing process or upon storage of the finished product. Since Impurity A can arise as a degradation product in Tacalcitol formulations, this guideline is of particular importance. It provides a framework for setting acceptance criteria for degradation products and outlines reporting, identification, and qualification thresholds based on the maximum daily dose of the drug product. The control of Impurity A in the final Tacalcitol product is therefore directly governed by the principles laid out in ICH Q3B.

ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and Products

ICH Q6A provides guidance on the setting and justification of specifications for new drug substances and new drug products. mims.com This guideline works in conjunction with ICH Q3A and Q3B to establish a comprehensive set of tests, analytical procedures, and acceptance criteria to ensure the quality of the drug substance and drug product from batch to batch. mims.com For Impurity A, ICH Q6A mandates the inclusion of this impurity in the specification for Tacalcitol with an appropriate acceptance criterion if it is found to be a specified impurity. The guideline emphasizes that specifications should be based on data from batches used in clinical and stability studies and from batches manufactured by the proposed commercial process.

Establishment of Specification Limits for Impurity A in Tacalcitol

The establishment of specification limits for Impurity A in Tacalcitol is a critical step in ensuring the quality and safety of the drug product. These limits are derived from a combination of data from manufacturing process capabilities, stability studies, and the application of ICH guideline thresholds.

Reporting Thresholds and Data Reporting Conventions

The reporting threshold is the level above which an impurity must be reported in a registration application. For Tacalcitol, a topical product, the maximum daily dose is a key factor in determining this threshold. Tacalcitol ointment is available at a concentration of 4 mcg/g, and the maximum recommended daily application is 10 g of the ointment. mims.com This corresponds to a maximum daily dose of 40 mcg (0.04 mg) of Tacalcitol.

According to ICH Q3B, for a maximum daily dose of less than 1 mg, the reporting threshold is 0.5%. Therefore, any level of Impurity A at or above 0.5% in the Tacalcitol drug product must be reported.

Data for Impurity A should be presented numerically to two decimal places (e.g., 0.06%) when below 1.0%. All impurities at a level greater than the reporting threshold should be summed and reported as total impurities.

Table 1: Reporting Threshold for Impurity A in Tacalcitol Drug Product

| Parameter | Value | Reference |

|---|---|---|

| Maximum Daily Dose | < 1 mg | mims.com |

Identification Thresholds and Structural Confirmation Requirements